molecular formula C19H22FN3O3S B2813433 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1021118-88-6

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2813433
CAS No.: 1021118-88-6
M. Wt: 391.46
InChI Key: UINXFURPIJJSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core sulfonylated at the 1-position with a 4-fluorophenyl group and an acetamide moiety substituted with a pyridin-2-ylmethyl group. The sulfonyl group enhances solubility and metabolic stability, while the pyridine ring may contribute to π-π stacking interactions in biological targets . Its molecular formula is C₁₉H₂₁FN₃O₃S, with a molecular weight of 397.45 g/mol. Structural characterization via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry confirms its purity .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-15-7-9-18(10-8-15)27(25,26)23-12-4-2-6-17(23)13-19(24)22-14-16-5-1-3-11-21-16/h1,3,5,7-11,17H,2,4,6,12-14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINXFURPIJJSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The 4-fluorophenylsulfonyl group is introduced via sulfonylation, using reagents like 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridine Moiety: The pyridine group is attached through a nucleophilic substitution reaction, where pyridine-2-carboxaldehyde reacts with the intermediate compound.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Medicine

The compound’s potential therapeutic effects are being investigated, including its ability to modulate specific biological pathways. This makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. The pyridine moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs based on core scaffolds, substituents, and biological activity:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if known) Reference
Target Compound Piperidine 4-Fluorophenylsulfonyl, pyridin-2-ylmethyl 397.45 Not reported Potential CNS/GPCR activity (inferred)
N-(4-Fluorophenyl)-2-[4-(2-pyrimidinyl)piperazinyl]acetamide () Piperazine Pyrimidinyl, 4-fluorophenyl 369.42 Not reported GPCR modulation (e.g., GPR139 agonism)
Compound A () Piperidine Difluorocyclopentyl, aminopyridinylmethyl 518.52 Not reported M3 receptor antagonism (Ki = 1.5–540 nM)
AMG628 () Piperazine 4-Fluorophenethyl, benzothiazolyl 547.53 Not reported TRPV1 antagonist
W-18 () Piperidinylidene 4-Nitrophenylethyl, 4-chlorophenylsulfonyl 421.88 Not reported Opioid receptor binding (structural)
N-(4-Methylpyridin-2-yl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide Acetamide + pyrimidine Methylpyridinyl, dimethylpyrimidinyl 318.39 Not reported Antimicrobial intermediate

Structural Analysis

Core Modifications: The piperidine core in the target compound contrasts with piperazine in analogs like AMG628 and ’s compound. Sulfonyl vs. Sulfonamide: The 4-fluorophenylsulfonyl group in the target compound differs from sulfonamide-linked analogs (e.g., W-18), which may reduce metabolic oxidation susceptibility .

Substituent Effects: Pyridin-2-ylmethyl vs. 4-Fluorophenyl vs. Chlorophenyl/Nitrophenyl: Fluorine’s electronegativity improves metabolic stability over chlorine/nitro groups (e.g., W-18), which are prone to reduction or hydrolysis .

Biological Activity: Muscarinic Receptor Selectivity: Compound A () shows >540-fold selectivity for M3 over M2 receptors, attributed to its difluorocyclopentyl and aminopyridinylmethyl groups. The target compound’s pyridin-2-ylmethyl group may similarly enhance selectivity but requires validation . Antimicrobial Potential: Acetamide derivatives with pyrimidine/thienyl substituents () exhibit biofilm inhibition, suggesting the target compound could be explored in similar contexts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of a piperidine ring followed by coupling with the pyridinylmethylacetamide moiety. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution during sulfonylation .
  • Temperature control : Reactions often require 0–5°C for sulfonyl chloride activation and 60–80°C for amide bond formation .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm piperidine ring conformation, sulfonyl group placement, and acetamide connectivity .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+^+ peaks) and monitors reaction progress .
  • FT-IR : Identifies sulfonamide (1320–1160 cm1^{-1}) and amide (1650–1600 cm1^{-1}) functional groups .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or ion channels) to quantify IC50_{50} values .

Advanced Research Questions

Q. How can structural contradictions in SAR studies be resolved for analogs of this compound?

  • Methodological Answer :

  • Systematic substitution : Replace the 4-fluorophenyl or pyridinylmethyl groups with bioisosteres (e.g., 4-chlorophenyl, benzyl) to isolate electronic vs. steric effects .
  • Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes and correlate with experimental IC50_{50} data .

Q. What strategies address discrepancies in reported biological activity across similar sulfonamide-acetamide hybrids?

  • Methodological Answer :

  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Meta-analysis : Compare datasets from public repositories (ChEMBL, PubChem) to identify outliers or assay-specific artifacts .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be systematically evaluated?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify half-life using LC-MS/MS .
  • Caco-2 permeability : Assess intestinal absorption via transwell assays, with P-gp inhibition controls to evaluate efflux .

Q. What crystallographic techniques validate the 3D conformation of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DMSO/water) and resolve structure to confirm piperidine chair conformation and sulfonamide geometry .
  • Comparative analysis : Overlay with analogs (e.g., 4-chlorophenyl derivatives) to identify torsional angle differences impacting bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.